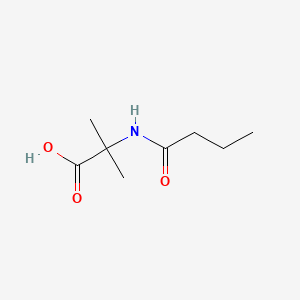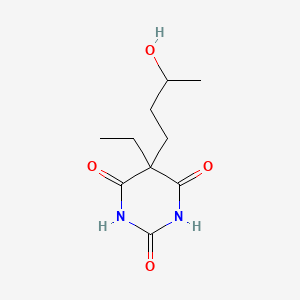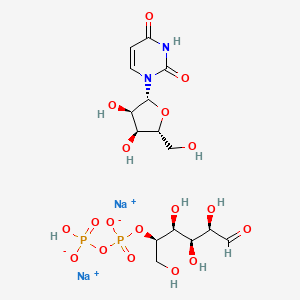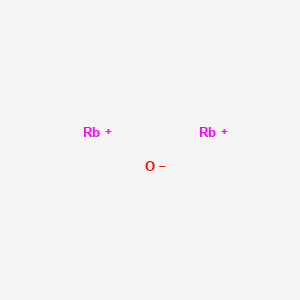
Alanine, 2-methyl-N-(1-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, 2-methyl-N-(1-oxobutyl)- is a chemical compound with the molecular formula C8H15NO3 It is a derivative of alanine, an amino acid, and features a 2-methyl group and an N-(1-oxobutyl) substitution
Preparation Methods
The synthesis of Alanine, 2-methyl-N-(1-oxobutyl)- can be achieved through several synthetic routes. One common method involves the reaction of alanine with 2-methyl-1-oxobutyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Alanine, 2-methyl-N-(1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides, leading to the formation of substituted products.
Scientific Research Applications
Alanine, 2-methyl-N-(1-oxobutyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Alanine, 2-methyl-N-(1-oxobutyl)- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function .
Comparison with Similar Compounds
Alanine, 2-methyl-N-(1-oxobutyl)- can be compared with other similar compounds such as:
Beta-alanine: A naturally occurring beta-amino acid with a similar structure but lacking the 2-methyl and N-(1-oxobutyl) substitutions.
N-methylalanine: Another derivative of alanine with a methyl group substitution at the nitrogen atom.
2-methylalanine: Similar to Alanine, 2-methyl-N-(1-oxobutyl)- but without the N-(1-oxobutyl) group.
The uniqueness of Alanine, 2-methyl-N-(1-oxobutyl)- lies in its specific substitutions, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(butanoylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-4-5-6(10)9-8(2,3)7(11)12/h4-5H2,1-3H3,(H,9,10)(H,11,12) |
InChI Key |
YFXACUWOQJCYDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)





![(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13834150.png)

![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)
![{[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13834176.png)



